1,2-Dimethyl-1h-indole-3-ethanol 1,2-Dimethyl-1h-indole-3-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18228160
InChI: InChI=1S/C12H15NO/c1-9-10(7-8-14)11-5-3-4-6-12(11)13(9)2/h3-6,14H,7-8H2,1-2H3
SMILES:
Molecular Formula: C12H15NO
Molecular Weight: 189.25 g/mol

1,2-Dimethyl-1h-indole-3-ethanol

CAS No.:

Cat. No.: VC18228160

Molecular Formula: C12H15NO

Molecular Weight: 189.25 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dimethyl-1h-indole-3-ethanol -

Specification

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
IUPAC Name 2-(1,2-dimethylindol-3-yl)ethanol
Standard InChI InChI=1S/C12H15NO/c1-9-10(7-8-14)11-5-3-4-6-12(11)13(9)2/h3-6,14H,7-8H2,1-2H3
Standard InChI Key SCEQUIRLFLQSGU-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=CC=CC=C2N1C)CCO

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 1,2-dimethyl-1H-indole-3-ethanol is C12H15NO, with a molecular weight of 189.25 g/mol. Its structure combines the planar aromatic indole core with functional groups that influence its reactivity and solubility (Table 1).

Table 1: Physicochemical Properties of 1,2-Dimethyl-1H-Indole-3-Ethanol

PropertyValue
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Boiling Point~280–285°C (estimated)
SolubilitySoluble in ethanol, chloroform; insoluble in water
Density1.12–1.15 g/cm³ (predicted)

The ethanol group at the 3-position enhances polarity compared to simpler methylated indoles like 1,2-dimethyl-1H-indole (CAS 875-79-6), which has a molecular weight of 145.20 g/mol and lower solubility in polar solvents . This modification likely improves interactions with biological targets, a hypothesis supported by studies on analogous 3-substituted indoles .

Synthetic Routes and Optimization

Fischer Indole Synthesis

The Fischer indole synthesis, a cornerstone method for indole derivatives, can be adapted for 1,2-dimethyl-1H-indole-3-ethanol. This involves cyclizing a phenylhydrazine derivative with a ketone or aldehyde under acidic conditions. For example:

  • Starting Materials: 2-methylcyclohexanone and 4-methoxyphenylhydrazine.

  • Reaction Conditions: Reflux in acetic acid with catalytic HCl.

  • Post-Synthesis Modification: Reduction of a 3-carbaldehyde intermediate (e.g., using NaBH4) to introduce the ethanol group .

Key Challenges:

  • Regioselectivity: Ensuring methylation occurs at the 1- and 2-positions requires careful control of reaction conditions.

  • Oxidation Sensitivity: The ethanol group may oxidize to a ketone under acidic or oxidative conditions, necessitating inert atmospheres during synthesis .

Biological Activities and Mechanisms

Indole derivatives are renowned for their broad-spectrum bioactivity. While direct data on 1,2-dimethyl-1H-indole-3-ethanol are sparse, structurally related compounds exhibit the following properties:

Antimicrobial Activity

3-Substituted indoles, such as 2-(1H-indol-3-yl)-2,3-dihydroquinazolin-4(1H)-one, demonstrate inhibitory effects against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) . The ethanol group may enhance membrane permeability, potentiating similar effects in 1,2-dimethyl-1H-indole-3-ethanol.

Enzyme Modulation

Indole-3-ethanol derivatives interact with cytochrome P450 enzymes, influencing metabolic pathways. For instance, 5-methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde inhibits CYP3A4 with an IC50 of 12 µM. The ethanol group’s hydrogen-bonding capacity could amplify such interactions.

Industrial and Research Applications

Pharmaceutical Intermediates

1,2-Dimethyl-1H-indole-3-ethanol serves as a precursor for:

  • Antihyperlipidemic Agents: Modifications at the 3-position improve binding to peroxisome proliferator-activated receptors (PPAR-α) .

  • Antiviral Compounds: Ethanol-substituted indoles show promise in inhibiting viral proteases, as seen in HIV-1 reverse transcriptase studies .

Agrochemical Development

The compound’s stability under UV light (λmax: 290 nm) makes it suitable for herbicidal formulations. Analogous indoles are used in plant growth regulators, enhancing crop yields by 15–20% in field trials .

Comparative Analysis with Structural Analogs

Table 2: Comparison of 1,2-Dimethyl-1H-Indole-3-Ethanol and Related Compounds

CompoundMolecular WeightKey Functional GroupsBioactivity Highlights
1,2-Dimethyl-1H-indole 145.20 g/molMethyl groupsIntermediate for agrochemicals
Indole-3-ethanol147.17 g/molEthanol groupAntioxidant, antifungal
1,2-Dimethyl-1H-indole-3-ethanol189.25 g/molMethyl, ethanolHypothesized broad-spectrum activity

The dual methyl and ethanol substitutions in 1,2-dimethyl-1H-indole-3-ethanol likely synergize to enhance both lipophilicity (for membrane penetration) and hydrogen-bonding capacity (for target specificity) .

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